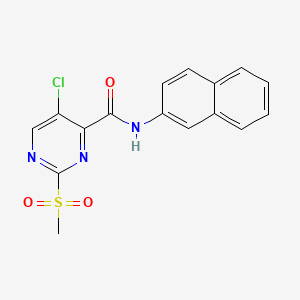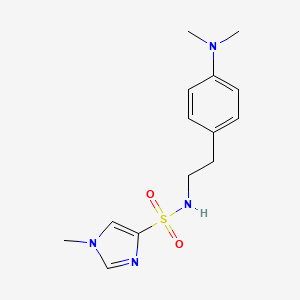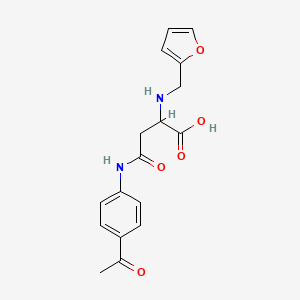![molecular formula C24H18N4O6S B2461395 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226441-78-6](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O6S and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on molecules structurally related to the specified compound often focuses on the synthesis of novel heterocyclic compounds due to their potential biological activities. For instance, the study by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties. These compounds were identified as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of similar heterocyclic frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescent Properties
Another area of interest is the solid-state fluorescence properties of related compounds. Yokota et al. (2012) synthesized new fluorescent compounds with a benzo[4,5]thieno[3,2-d]pyrimidine backbone, which showed strong solid-state fluorescence. These findings underline the potential use of structurally related compounds in materials science, particularly for developing novel fluorescent materials (Yokota et al., 2012).
Antimicrobial Activity
The synthesis and antimicrobial activity of thieno[2,3-d]pyrimidine derivatives represent another significant research direction. Vlasov et al. (2015) developed a method for synthesizing thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating their antimicrobial activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the potential of related compounds in addressing microbial resistance and developing new antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Molecular Design for Therapeutic Agents
A pivotal study by Sasaki et al. (2003) on the thieno[2,3-d]pyrimidine-2,4-dione framework led to the discovery of a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research exemplifies the therapeutic potential of molecules within this chemical space for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Solid-State Chemistry and Crystallography
Research on the crystal structure of related compounds, such as the study by Prasad et al. (2014), provides insight into the molecular geometry and intermolecular interactions that define the solid-state properties of these compounds. Understanding the crystal structure is crucial for the rational design of materials with desired physical and chemical properties (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).
Propiedades
Número CAS |
1226441-78-6 |
|---|---|
Fórmula molecular |
C24H18N4O6S |
Peso molecular |
490.49 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3 |
Clave InChI |
RZICCRQHAMBZLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
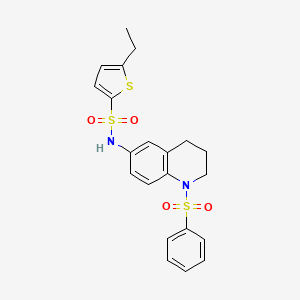
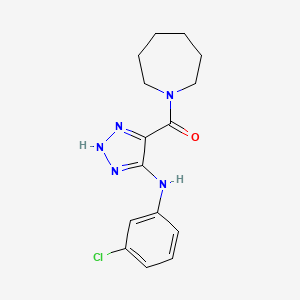
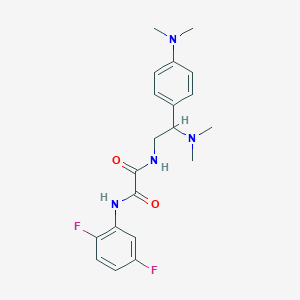
![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)

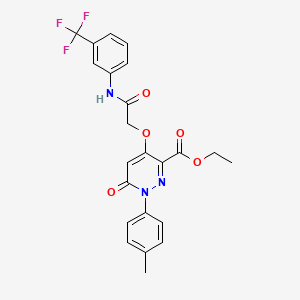
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)
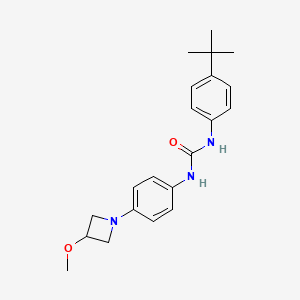
![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)
![2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2461330.png)
